[2-(2-CHLOROPHENYL)-4-QUINOLYL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
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Overview
Description
[2-(2-CHLOROPHENYL)-4-QUINOLYL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorophenyl, quinolinyl, and fluoro groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of [2-(2-CHLOROPHENYL)-4-QUINOLYL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and fluoro substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful monitoring of reaction parameters to optimize efficiency and minimize by-products.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The fluoro group can participate in addition reactions with electrophiles, forming new carbon-fluorine bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(2-CHLOROPHENYL)-4-QUINOLYL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, making it a candidate for the development of new drugs targeting various diseases.
Industry: The compound’s chemical properties make it useful in the production of advanced materials, such as polymers and coatings, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of [2-(2-CHLOROPHENYL)-4-QUINOLYL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, resulting in changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to [2-(2-CHLOROPHENYL)-4-QUINOLYL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE include other quinoline derivatives and fluorinated organic molecules. Some examples are:
Quinoline: A simpler structure without the chlorophenyl and fluoro substituents, used as a precursor in the synthesis of more complex quinoline derivatives.
2-Chloroquinoline: Similar to the target compound but lacks the additional substituents, making it less versatile in chemical reactions.
6-Fluoroquinoline: Contains the fluoro group but lacks the chlorophenyl substituent, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.
Properties
Molecular Formula |
C26H20ClFN2O |
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Molecular Weight |
430.9g/mol |
IUPAC Name |
[2-(2-chlorophenyl)quinolin-4-yl]-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C26H20ClFN2O/c1-16-10-11-17-14-18(28)12-13-25(17)30(16)26(31)21-15-24(20-7-2-4-8-22(20)27)29-23-9-5-3-6-19(21)23/h2-9,12-16H,10-11H2,1H3 |
InChI Key |
XVVJBPPGERDDDW-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl)C=CC(=C2)F |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl)C=CC(=C2)F |
Origin of Product |
United States |
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